2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide
CAS No.: 895020-72-1
Cat. No.: VC5788507
Molecular Formula: C20H12ClFN4O3S
Molecular Weight: 442.85
* For research use only. Not for human or veterinary use.
![2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide - 895020-72-1](/images/structure/VC5788507.png)
Specification
CAS No. | 895020-72-1 |
---|---|
Molecular Formula | C20H12ClFN4O3S |
Molecular Weight | 442.85 |
IUPAC Name | 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide |
Standard InChI | InChI=1S/C20H12ClFN4O3S/c21-16-5-4-14(26(28)29)9-15(16)19(27)25(11-12-2-1-7-23-10-12)20-24-17-6-3-13(22)8-18(17)30-20/h1-10H,11H2 |
Standard InChI Key | TYPOPZBORLMRPM-UHFFFAOYSA-N |
SMILES | C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound’s IUPAC name, 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide, reflects its multifunctional structure. Based on structural analysis and comparisons to similar molecules, the molecular formula is C₂₀H₁₂ClFN₄O₃S, yielding a molecular weight of 442.85 g/mol.
Structural Components
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Benzamide backbone: A 2-chloro-5-nitro-substituted benzoyl group provides electron-withdrawing characteristics, enhancing reactivity and binding affinity.
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Benzothiazole moiety: The 6-fluoro-1,3-benzothiazol-2-yl group contributes to planar aromaticity and potential intercalation with biological targets .
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Pyridinylmethyl substituent: The N-[(pyridin-3-yl)methyl] group introduces basicity and hydrogen-bonding capabilities, critical for pharmacokinetic optimization.
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₀H₁₂ClFN₄O₃S |
Molecular Weight | 442.85 g/mol |
IUPAC Name | 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]benzamide |
SMILES | ClC1=CC(=C(C=C1)N+[O-])C(=O)N(C2=NC3=C(C=CC=C3S2)F)CC4=CN=CC=C4 |
Topological Polar Surface Area | 115.8 Ų |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis follows a multi-step route analogous to related benzothiazole-amides:
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Benzothiazole formation: Condensation of 2-amino-6-fluorothiophenol with chlorocarbonyl reagents under anhydrous conditions.
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N-Alkylation: Introduction of the pyridinylmethyl group via nucleophilic substitution using 3-(chloromethyl)pyridine.
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Amidation: Coupling the benzothiazole intermediate with 2-chloro-5-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine).
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Benzothiazole formation | CS₂, KOH, DMF, 80°C | 65–70 |
N-Alkylation | 3-(Chloromethyl)pyridine, DIPEA, DCM | 55–60 |
Amidation | 2-Chloro-5-nitrobenzoyl chloride, Et₃N, THF | 50–55 |
Purification and Characterization
Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Structural confirmation employs:
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¹H/¹³C NMR: Aromatic protons at δ 7.8–8.5 ppm; fluorine coupling observed in ¹⁹F NMR.
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HRMS: Molecular ion peak at m/z 443.02 [M+H]⁺.
Pharmacological Properties and Mechanism of Action
Structure-Activity Relationships (SAR)
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Nitro group: Enhances redox cycling, generating reactive oxygen species (ROS) in hypoxic tumor microenvironments.
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Fluorine substitution: Improves metabolic stability and bioavailability by resisting cytochrome P450 oxidation .
Table 3: Comparative Bioactivity of Analogues
Compound | IC₅₀ (μM) vs. HeLa | LogP |
---|---|---|
Target compound | Pending | 3.2 |
5-Chloro-4,6-difluoro analogue | 1.8 | 3.5 |
2-Aminobenzothiazole | >50 | 1.9 |
Spectroscopic and Analytical Data
NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.45 (d, J=8.4 Hz, 1H, benzamide-H), 7.92–7.84 (m, 4H, aromatic), 5.21 (s, 2H, CH₂).
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¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (s, 1F).
Mass Spectrometry
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ESI-HRMS: Calculated for C₂₀H₁₂ClFN₄O₃S [M+H]⁺: 443.0234; Found: 443.0231.
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